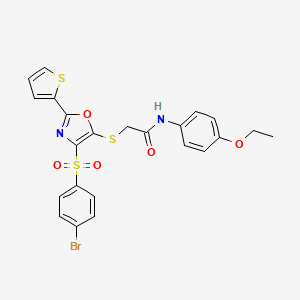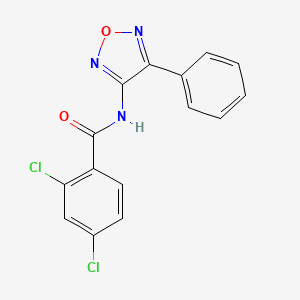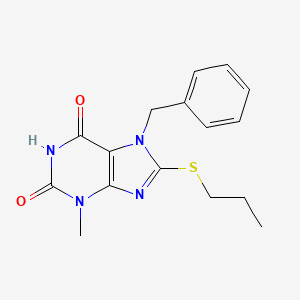
7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C16H16N4O3S . It has a molecular weight of 344.395 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione” is represented by the linear formula C16H16N4O3S . The compound has a molecular weight of 344.395 .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
- The synthesis of purine derivatives, such as the one , often involves complex organic reactions that allow for the introduction of various substituents into the purine ring system. For example, the use of protecting groups like thietanyl for synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a method to achieve specific substitutions on the purine ring, which could be applicable to synthesizing 7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione (Khaliullin & Shabalina, 2020).
Potential Applications in Biological Systems
- Purine derivatives have been explored for their potential to interact with biological targets, such as receptors and enzymes. For instance, research into 8-aminoalkyl derivatives of purine-2,6-dione has identified compounds with potential psychotropic activity, implicating the relevance of substituent modifications for biological activity (Chłoń-Rzepa et al., 2013). Such insights could guide the exploration of 7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione in biological studies.
Chemical Reactions and Modifications
- The study of chemical reactions specific to purine compounds, such as the copper-catalyzed amidation reaction, offers pathways to modify purine derivatives for various applications, including the synthesis of trisubstituted purines for biological screening (Ibrahim & Legraverend, 2009). These methodologies could potentially apply to the synthesis and functionalization of 7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione for specific research needs.
Antimicrobial and Anticancer Properties
- Some purine derivatives exhibit significant biological activities, including antimicrobial and anticancer effects. For example, 9-benzylpurines have shown high antimycobacterial activity, highlighting the potential therapeutic applications of purine derivatives (Bakkestuen, Gundersen, & Utenova, 2005). This suggests that 7-Benzyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione could also possess such biological properties, warranting further investigation.
Propiedades
IUPAC Name |
7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-9-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBYZRBSMNMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323483 |
Source


|
| Record name | 7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |
CAS RN |
301354-19-8 |
Source


|
| Record name | 7-benzyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

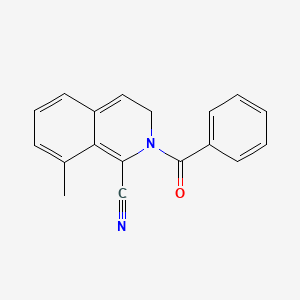
![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
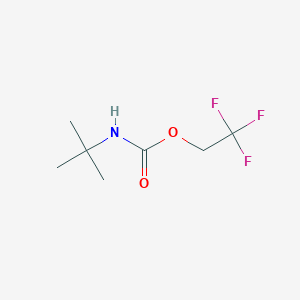
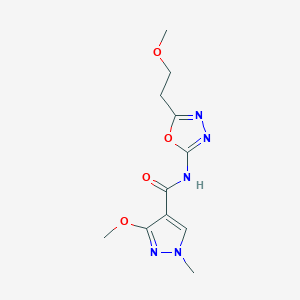
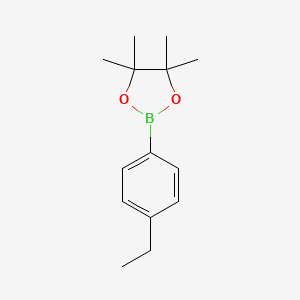
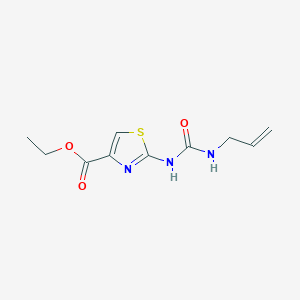
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2583064.png)
![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2583066.png)
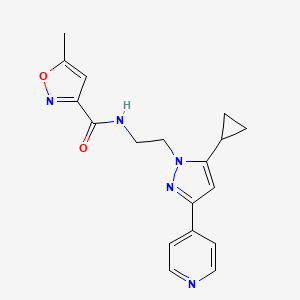
![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)
